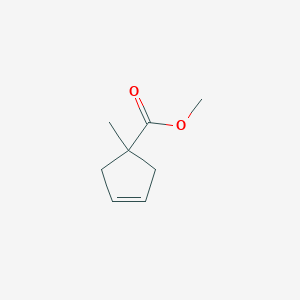
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and ethanamine with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while ethanamine is a simple amine Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Staudinger [2+2]-cyclocondensation between acetoxyketene and the appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA-uptake inhibitor.
Industry: Utilized in the synthesis of industrially important intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)isothiazolidine 1,1-dioxide; trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and ethanamine with trifluoroacetic acid, which imparts distinct chemical properties and potential biological activities. Its ability to act as a GABA-uptake inhibitor sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H14F6N2O4 |
|---|---|
Peso molecular |
328.21 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
Clave InChI |
ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)

![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
